RecBCD Enzyme Inhibition (E. coli): A Unique Bacterial Target Profile Absent in R406/R788
CAS 103360-33-4 was identified as a hit in a high-throughput screen against the E. coli RecBCD enzyme, a bacterial helicase/nuclease not targeted by the prototypical Syk inhibitor R406 (the active metabolite of fostamatinib) [1]. The compound exhibited an IC50 of 56.3 µM in this assay, whereas R406, a 2,4-pyrimidinediamine with a different substitution pattern, is designed to inhibit human kinases and shows no reported RecBCD activity. This indicates that the simple, unelaborated 5-benzyl-2,4-diaminopyrimidine scaffold of CAS 103360-33-4 may serve as a starting point for bacterial enzyme targets distinct from the kinase applications of more complex analogs.
| Evidence Dimension | RecBCD enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 56.3 µM (5.63e+4 nM) |
| Comparator Or Baseline | R406 (active metabolite of fostamatinib, a 2,4-pyrimidinediamine Syk inhibitor) |
| Quantified Difference | R406 shows no reported RecBCD inhibition; its biochemical activity is characterized against Syk kinase (IC50 = 41 nM) [2]. |
| Conditions | In vitro enzyme inhibition assay, E. coli RecBCD, 30-min spectrophotometric detection. |
Why This Matters
This reveals a distinct bacterial target profile for CAS 103360-33-4, differentiating it from kinase-focused 2,4-pyrimidinediamines and potentially guiding selection for antibacterial screening libraries.
- [1] BindingDB BDBM77518. Affinity Data: IC50 5.63E+4 nM for RecBCD enzyme subunit RecD (E. coli K12). Assay Source: Scripps Research Institute MLPCN. View Source
- [2] Braselmann S, Taylor V, Zhao H, Wang S, Sylvain C, Baluom M, et al. J Pharmacol Exp Ther. 2006 Nov;319(2):998-1008. R406, an orally available spleen tyrosine kinase inhibitor blocks Fc receptor signaling and reduces immune complex-mediated inflammation. View Source
